molecular formula C15H11F2N3O2S B2469146 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide CAS No. 946305-50-6

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide

Cat. No.: B2469146
CAS No.: 946305-50-6
M. Wt: 335.33
InChI Key: VHGAICMHFKHDKG-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms It features a thiazolopyrimidine ring system linked to a benzamide group

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-7-6-23-15-18-8(2)12(14(22)20(7)15)19-13(21)9-3-4-10(16)11(17)5-9/h3-6H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGAICMHFKHDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide is unique due to the presence of the 3,4-difluorobenzamide moiety, which imparts distinct chemical and biological properties

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a thiazolopyrimidine core substituted with a difluorobenzamide group. The structural formula can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Formula C15H12F2N4O2S
Molecular Weight 348.34 g/mol
LogP 2.00
Polar Surface Area 46.99 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazolopyrimidine ring is capable of engaging in hydrogen bonding and π-π interactions, which influence its binding affinity and specificity towards biological targets. This compound is believed to inhibit certain enzyme activities and modulate receptor signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolopyrimidine compounds exhibit significant anticancer properties. For instance, research has shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation12.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated that it possesses inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent1.

Neuroprotective Effects

Neuroprotective properties have been observed in related thiazolopyrimidine compounds. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in neurodegenerative diseases1.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazolopyrimidine derivatives.

Compound Activity Notes
4-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamideAnticancerInduces apoptosis in cancer cells
3-methyl-N-[4-(trifluoromethoxy)phenyl]-thiazolo[3,2-a]pyrimidineAntimicrobialEffective against Gram-positive bacteria
N-{3,7-Dimethyl-5-oxo-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}-4-ethylbenzamideNeuroprotectiveProtects neuronal cells from apoptosis

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related thiazolopyrimidine compound significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation2.
  • Antimicrobial Efficacy : In a study assessing various thiazolopyrimidine derivatives against bacterial infections, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli1.

Q & A

Basic: What are the standard synthetic routes for preparing N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with fluorinated benzoyl derivatives. For example, thiazolo[3,2-a]pyrimidine scaffolds are synthesized by refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, sodium acetate, and a benzaldehyde derivative in a glacial acetic acid/acetic anhydride mixture (yield ~78%) . Modifications include substituting benzaldehyde with 3,4-difluorobenzoyl chloride to introduce the difluorophenyl group. Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate/ethanol) are critical for isolating the final product.

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:
Structural validation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and ring puckering (e.g., pyrimidine ring deviation: 0.224 Å from planarity) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl groups at C3/C7, fluorobenzamide integration).
    • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations.
  • Elemental analysis : Validates stoichiometry (C, H, N, S).

Advanced: How do crystallographic data inform conformational dynamics affecting bioactivity?

Methodological Answer:
The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) influencing molecular rigidity and binding pocket compatibility . Hydrogen-bonding networks (e.g., C–H···O bifurcated bonds along the c-axis) stabilize crystal packing, which can correlate with solubility and stability in biological matrices. Computational modeling (DFT or MD simulations) based on crystallographic parameters predicts interactions with targets like enzymes or receptors.

Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:
Discrepancies (e.g., NMR signal splitting vs. crystallographic symmetry) are addressed by:

  • Variable-temperature NMR : Detects dynamic effects (e.g., ring puckering) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, H-bonding) that may distort solution-phase conformations .
  • Complementary techniques : Pair solid-state IR with solution-phase data to identify environmental effects.

Basic: What are the key challenges in optimizing reaction yields for this compound?

Methodological Answer:
Yield limitations arise from:

  • Steric hindrance : Bulky 3,4-difluorobenzamide group slows cyclization.
  • Byproduct formation : Competing reactions (e.g., over-oxidation of thiazole rings).
    Optimization strategies:
  • Catalytic additives : Use NaOAc to deprotonate intermediates and accelerate cyclization .
  • Stepwise synthesis : Isolate intermediates (e.g., thioxo-pyrimidine ester) before benzoylation.

Advanced: How to design bioactivity assays for this compound’s potential antibacterial properties?

Methodological Answer:
Leverage structural analogs (e.g., thiadiazolo[3,2-a]pyrimidines with MIC values <10 µg/mL against S. aureus) :

  • In vitro assays :
    • Microdilution broth method : Test bacterial growth inhibition (Gram+/Gram- panels).
    • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
  • Target identification :
    • Molecular docking : Screen against bacterial enzymes (e.g., dihydrofolate reductase).
    • Resistance profiling : Compare efficacy against wild-type vs. multidrug-resistant strains.

Advanced: What computational tools predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Uses crystallographic coordinates to model binding to enzymes/receptors .
  • QSAR modeling : Correlates substituent electronegativity (e.g., 3,4-difluoro group) with bioactivity .
  • ADMET prediction (SwissADME) : Estimates pharmacokinetics (e.g., logP ~2.5, high GI absorption).

Basic: How to troubleshoot crystallization issues for X-ray analysis?

Methodological Answer:

  • Solvent screening : Test polar/non-polar mixtures (e.g., ethyl acetate/ethanol 3:2) .
  • Seeding : Introduce microcrystals to induce nucleation.
  • Temperature gradients : Slow cooling from reflux to RT reduces disorder.

Advanced: What role do fluorine atoms play in modulating this compound’s reactivity?

Methodological Answer:

  • Electron-withdrawing effects : Enhance electrophilicity of the benzamide carbonyl, facilitating nucleophilic attacks (e.g., in enzyme active sites).
  • Hydrogen-bonding : Fluorine’s high electronegativity stabilizes interactions with polar residues (e.g., Ser/Thr in kinases) .
  • Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo.

Advanced: How to validate synthetic intermediates when scaling up for preclinical studies?

Methodological Answer:

  • In-line analytics : Use HPLC-MS for real-time monitoring of intermediates .
  • DoE (Design of Experiments) : Optimize parameters (temp, stoichiometry) via response surface methodology.
  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify labile intermediates requiring protective handling.

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